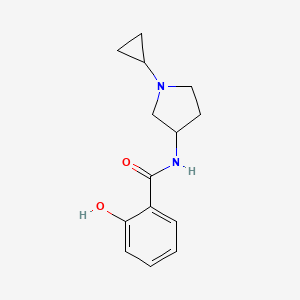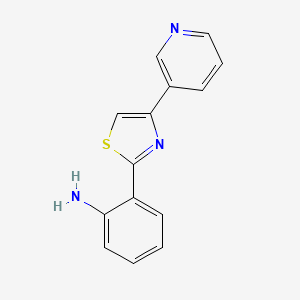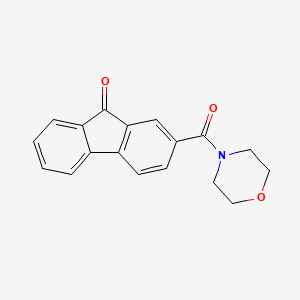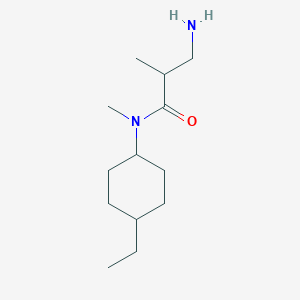
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a variety of effects, including reduced seizure activity, reduced anxiety, and potentially reduced drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide are primarily related to its ability to increase GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABAergic neurotransmission can lead to a variety of effects, including reduced neuronal excitability, reduced seizure activity, and potentially reduced anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. One area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of substance use disorders, particularly for reducing drug-seeking behavior. Another area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of anxiety and depression, which may be related to its ability to increase GABAergic neurotransmission. Finally, further studies are needed to explore the potential therapeutic applications of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in other neurological and psychiatric disorders.
Synthesemethoden
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including a pyrrolidine ring and a benzimidazole ring, which are then coupled together to form N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. The final product is obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-4-2-1-3-12(13)14(18)15-10-7-8-16(9-10)11-5-6-11/h1-4,10-11,17H,5-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBRQZQCMXFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)


